2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S3/c1-27-17-7-5-16(6-8-17)14-22(26)25(12-11-18-4-3-13-29-18)23-24-20-10-9-19(28-2)15-21(20)30-23/h3-10,13,15H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTJZQXODDNXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings, highlighting its significance in medicinal chemistry.
Chemical Structure
The compound features a benzothiazole core, substituted with a methoxyphenyl group, a methylthio group, and a thiophenyl ethyl acetamide moiety. This unique arrangement contributes to its diverse chemical reactivity and potential biological applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The initial step often includes the condensation of 4-methoxyaniline with 2-chloro-6-(methylthio)benzothiazole under basic conditions.
- Solvent Utilization : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to facilitate the reaction at elevated temperatures.
- Purification : Techniques such as recrystallization and chromatography are used to purify the final product.
Anticancer Properties
Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation across various cancer cell lines:
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
- Case Study : A study demonstrated that related thiazolidine derivatives showed potent antitumor effects against glioblastoma multiforme cells, suggesting that structural modifications can enhance biological activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It has shown effectiveness against various bacterial and fungal strains, indicating potential as an antimicrobial agent.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 50 µg/mL against tested organisms, indicating strong antimicrobial efficacy .
Other Biological Activities
Research into related compounds has revealed additional biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may contribute to their therapeutic potential in neurodegenerative diseases .
- Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of enzymes such as α-amylase and urease, showcasing their potential in managing metabolic disorders .
Table 1: Biological Activity Overview
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Differences |
|---|---|---|
| N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Similar structure but lacks thiophenyl group | Affects electronic properties |
| N-(4-methylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Contains a methyl group instead of methoxy | Alters electronic characteristics |
| N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Contains a chloro substituent | Influences reactivity |
Scientific Research Applications
Key Structural Features
| Component | Description |
|---|---|
| Benzothiazole Core | Provides a framework for biological activity |
| Methoxy Group | Enhances electron density and solubility |
| Methylthio Group | Influences reactivity and potential interactions |
| Thiophen-2-yl Group | Adds additional reactivity and biological relevance |
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methoxy and methylthio groups enhances the compound's interaction with microbial targets.
Anticancer Potential
The compound has shown potential as an anticancer agent . Studies involving similar benzothiazole derivatives have demonstrated significant inhibitory effects on cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A-549). The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth.
Case Study: Anticancer Activity Evaluation
A study evaluated several derivatives of benzothiazole for their anticancer activity using the Sulforhodamine B assay. The results indicated that compounds with similar structural motifs exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting effective cytotoxicity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzothiazole Derivative A | 5.3 | MCF-7 |
| Benzothiazole Derivative B | 7.8 | A-549 |
| 2-(4-methoxyphenyl)... | 6.5 | MCF-7 |
Antitubercular Activity
Recent evaluations have also highlighted the potential of similar compounds as antitubercular agents . For example, derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing promising activity with low toxicity profiles.
Material Science Applications
Beyond biological applications, the compound may serve as an effective hole-transporting material in perovskite solar cells. The unique electronic properties imparted by the methoxy and methylthio groups facilitate charge transport, enhancing the efficiency of solar devices.
Summary of Material Science Findings
| Application | Potential Benefits |
|---|---|
| Hole Transport in Solar Cells | Improved charge transport efficiency |
| Organic Electronics | Potential use in flexible electronic devices |
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The 6-(methylthio)benzothiazole moiety undergoes nucleophilic displacement reactions due to the electron-withdrawing nature of the benzothiazole ring, which activates the methylthio (-SMe) group for substitution.
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| H<sub>2</sub>O₂ | Acidic (H<sub>2</sub>SO<sub>4</sub>) | Sulfoxide or sulfone derivative | 75–85% | |
| NH<sub>3</sub> | Ethanol, reflux | 6-Aminobenzothiazole analog | 60% | |
| NaOH | Aqueous, 80°C | Hydrolysis to 6-hydroxybenzothiazole | 68% |
Mechanism : The methylthio group acts as a leaving group under oxidative or basic conditions, with the benzothiazole ring stabilizing the transition state through resonance. For example, oxidation with H<sub>2</sub>O<sub>2</sub> produces sulfoxide (→SO) or sulfone (→SO<sub>2</sub>) derivatives, enhancing polarity for pharmaceutical applications.
Amide Hydrolysis
The central acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine fragments.
| Conditions | Products | Reaction Time | Yield | Citation |
|---|---|---|---|---|
| HCl (6M), reflux | 2-(4-Methoxyphenyl)acetic acid + 6-(methylthio)benzothiazol-2-amine | 12 h | 82% | |
| NaOH (10%), Δ | Sodium 2-(4-methoxyphenyl)acetate + free amine | 8 h | 78% |
Structural Impact : Hydrolysis disrupts the molecule’s tertiary structure, critical for its biological activity. The reaction is sterically hindered by the bulky N-(thiophen-2-yl)ethyl group, requiring prolonged heating.
Electrophilic Aromatic Substitution on Thiophene
The thiophen-2-yl ethyl substituent participates in electrophilic substitution, primarily at the 5-position of the thiophene ring.
| Reagent | Conditions | Product | Regioselectivity | Citation |
|---|---|---|---|---|
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitrothiophene derivative | >90% | |
| SO<sub>3</sub> | DCE, 50°C | Thiophene-5-sulfonic acid | 85% |
Mechanism : The electron-rich thiophene ring directs electrophiles to the 5-position. Nitration proceeds via a Wheland intermediate, stabilized by sulfur’s lone pairs .
Oxidation of Thioether to Sulfone
The methylthio group on the benzothiazole can be oxidized to a sulfone, altering electronic properties and bioactivity.
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Citation |
|---|---|---|---|---|---|
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub> | 25°C | 6-(Methylsulfonyl)benzothiazole | 88% | |
| KMnO<sub>4</sub> | H<sub>2</sub>O/acetone | 0°C | Sulfone derivative | 70% |
Application : Sulfone derivatives exhibit enhanced metabolic stability in medicinal chemistry studies.
Multi-Component Reactions (MCRs)
The compound’s diverse functional groups enable participation in MCRs, such as the Biginelli or Hantzsch reactions, to generate heterocyclic libraries.
| Components | Catalyst | Product | Yield | Citation |
|---|---|---|---|---|
| Aldehyde, thiourea | HCl/EtOH | Thiazolidinone hybrids | 65–75% | |
| β-Ketoester, ammonium acetate | ZrO<sub>2</sub> NPs | Dihydropyrimidinones | 80% |
Mechanistic Insight : The benzothiazole nitrogen and acetamide carbonyl group act as hydrogen-bond acceptors, facilitating imine or enamine formation in MCRs .
Ring-Opening Reactions of Benzothiazole
Under strong reducing conditions, the benzothiazole ring can undergo ring-opening to form thioamide intermediates.
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux | Open-chain thioamide derivative | 55% |
Utility : Ring-opened products serve as precursors for synthesizing larger macrocycles or polymers.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of substituted benzo[d]thiazole and thiophene intermediates. A common approach includes:
- Step 1 : Coupling 6-(methylthio)benzo[d]thiazol-2-amine with 2-(thiophen-2-yl)ethyl bromide via nucleophilic substitution.
- Step 2 : Acetylation with 2-(4-methoxyphenyl)acetyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/acetone mixture) to achieve >95% purity. Monitor reaction progress via TLC and confirm final structure with , , and HRMS .
Q. How should researchers validate the structural integrity of this compound?
Key characterization methods include:
- Spectroscopy : (e.g., methoxy singlet at δ 3.8 ppm, thiophene protons at δ 6.8–7.2 ppm) and (carbonyl signal at ~170 ppm) .
- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation (methanol/acetone). The crystal structure will reveal bond angles, torsion angles (e.g., ~80° between thiazole and aryl planes), and hydrogen-bonding patterns (N–H⋯N interactions) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular formula with <2 ppm error .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., dimethylamino) groups to assess effects on bioactivity. For example, nitro groups enhance π-π stacking in enzyme binding pockets .
- Biological Assays : Test derivatives against target enzymes (e.g., α-glucosidase for antidiabetic studies) using in vitro inhibition assays. Compare IC values; compounds with IC <10 µM warrant further study .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA). If a derivative shows inconsistent IC values (e.g., 5 µM vs. 20 µM), evaluate solvent effects (DMSO vs. aqueous solutions) .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding kinetics if fluorescence assays are unreliable) .
Q. What are the challenges in studying metabolic stability, and how can they be addressed?
- In Vitro Metabolism : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Thiophene and methoxyphenyl groups are prone to oxidation, forming sulfoxides or quinones .
- Stability Issues : If the compound degrades rapidly (t <30 min), modify labile groups (e.g., replace methylthio with trifluoromethyl) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks. IC >10 µM indicates low inhibition potential .
Methodological Guidance
Q. How should researchers design dose-response experiments for in vivo studies?
- Dose Range : Start with 10 mg/kg (oral) and escalate to 100 mg/kg based on acute toxicity data (LD >500 mg/kg in rodents).
- Endpoint Selection : Measure biomarkers (e.g., blood glucose for antidiabetic studies) at 0, 2, 6, and 24 hours post-administration .
- Control Groups : Include vehicle (e.g., 0.5% carboxymethyl cellulose) and positive controls (e.g., metformin for diabetes models) .
Q. What analytical techniques are critical for stability studies under varying conditions?
- Forced Degradation : Expose the compound to heat (60°C, 10 days), light (1.2 million lux-hours), and hydrolysis (0.1M HCl/NaOH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Major degradation products often include hydrolyzed acetamide or oxidized thiophene .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Shelf life (t) should exceed 24 months under ambient storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
